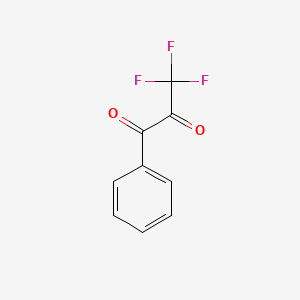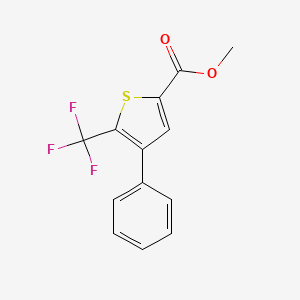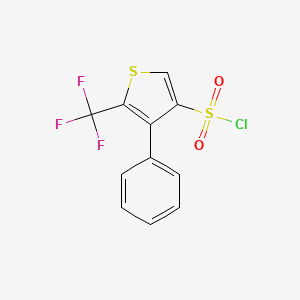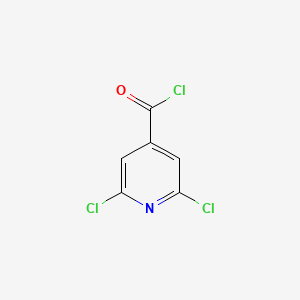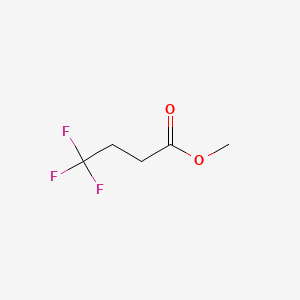
Methyl 4,4,4-trifluorobutyrate
Descripción general
Descripción
Methyl 4,4,4-trifluorobutyrate is a chemical compound that is not directly mentioned in the provided papers. However, the papers do discuss various fluorinated compounds and their properties, which can be somewhat related to the structure and reactivity of methyl 4,4,4-trifluorobutyrate. Fluorinated compounds are known for their unique properties due to the presence of fluorine atoms, which can significantly alter the chemical behavior of molecules .
Synthesis Analysis
The synthesis of fluorinated compounds can involve different strategies, including the use of metal-mediated reactions, as seen in the formation of group 4 transition metal methylidene difluoride complexes through the reaction of methylene fluoride with laser-ablated metal atoms . Another approach is the sequential treatment of organic substrates with strong bases and electrophiles, as demonstrated in the synthesis of 1-methyl-5-tributylstannyl-4-trifluoromethylpyrazole . These methods highlight the versatility in synthesizing fluorinated compounds, which could be applicable to the synthesis of methyl 4,4,4-trifluorobutyrate.
Molecular Structure Analysis
The molecular structure of fluorinated compounds can be significantly influenced by the presence of fluorine atoms. For instance, the study of the gas phase structure of methyl trifluoromethanesulfonate revealed a gauche conformation influenced by the fluorine atoms . Similarly, the molecular structure of (Z)-4,4,4-trifluoro-3-(2-hydroxyethylamino)-1-(2-hydroxyphenyl)-2-buten-1-one was determined by X-ray diffraction, showing a nearly planar molecular skeleton . These findings suggest that the molecular structure of methyl 4,4,4-trifluorobutyrate would also be influenced by its trifluoromethyl groups.
Chemical Reactions Analysis
Fluorinated compounds can undergo various chemical reactions, including nucleophilic displacement and ring contraction, as seen in the reaction of methyl hexopyranoside 2-triflates with different nucleophiles . The presence of fluorine can also facilitate the formation of stable complexes with metals, as observed in the formation of bis(trifluoroacetato)-(N-methyl-meso-tetraphenylporphyrinato)thallium(III) . These reactions are indicative of the reactivity patterns that might be expected for methyl 4,4,4-trifluorobutyrate.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated compounds are often unique due to the strong electronegativity of fluorine. For example, the spectroscopic properties of a trifluoromethyl-substituted β-aminoenone were thoroughly studied, revealing insights into its structural and conformational properties . The antifungal activities of 1,2,4-triazoles with difluoro(heteroaryl)methyl moiety also demonstrate the biological relevance of fluorinated compounds . These studies provide a basis for understanding the potential properties of methyl 4,4,4-trifluorobutyrate, such as its spectroscopic characteristics and possible biological activity.
Aplicaciones Científicas De Investigación
Safety And Hazards
Safety measures for handling Methyl 4,4,4-trifluorobutyrate include avoiding dust formation, avoiding breathing in dust/fume/gas/mist/vapours/spray, and wearing protective gloves/clothing/eye protection/face protection . It should be kept away from heat, hot surfaces, sparks, open flames, and other ignition sources .
Propiedades
IUPAC Name |
methyl 4,4,4-trifluorobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F3O2/c1-10-4(9)2-3-5(6,7)8/h2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVNWLMWNUJPCQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50382060 | |
| Record name | Methyl 4,4,4-trifluorobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50382060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4,4,4-trifluorobutyrate | |
CAS RN |
2365-82-4 | |
| Record name | Methyl 4,4,4-trifluorobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50382060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



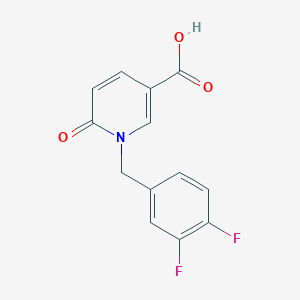
![Ethyl 2-{2-[({[(3-chlorobenzyl)oxy]imino}methyl)amino]-1,3-thiazol-4-yl}benzenecarboxylate](/img/structure/B1303976.png)
![Ethyl 2-{2-[({[(2-chloro-6-fluorobenzyl)oxy]imino}methyl)amino]-1,3-thiazol-4-yl}benzenecarboxylate](/img/structure/B1303977.png)
![3-[(3,4-Dichlorobenzyl)sulfanyl]-2-thiophenecarboxylic acid](/img/structure/B1303980.png)
![5-[3,5-Bis(trifluoromethyl)phenyl]-3-(chloromethyl)-1,2,4-oxadiazole](/img/structure/B1303986.png)


